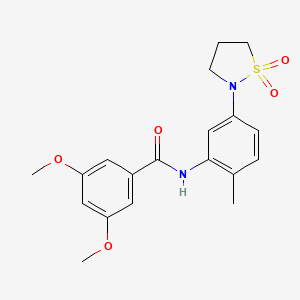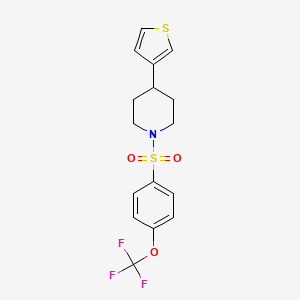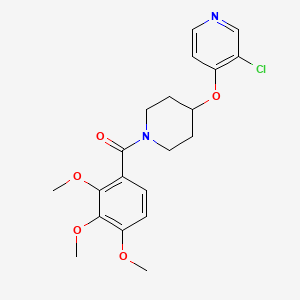
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H23ClN2O5 and its molecular weight is 406.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has shown a keen interest in synthesizing and analyzing the structures of compounds with similar features to our compound of interest. For instance, studies have detailed the synthesis processes and structural characteristics of related compounds, highlighting their potential as intermediates in pharmaceutical synthesis and materials science. The detailed characterization techniques, such as X-ray crystallography and spectroscopy, provide insights into the molecular conformation, stability, and interaction potentials of these compounds (Karthik et al., 2021), (Revathi et al., 2015).
Antimicrobial Activity
Another significant area of research involves evaluating the antimicrobial properties of compounds structurally similar to the one . Studies have synthesized various derivatives and tested their efficacy against bacterial and fungal strains. The findings demonstrate that certain derivatives exhibit promising antimicrobial activity, suggesting potential for the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Antitubercular and Antioxidant Potencies
Further research has extended into the antitubercular and antioxidant capabilities of related compounds. These studies not only shed light on the potential therapeutic applications of these compounds but also emphasize the importance of structural analysis in understanding their mechanisms of action and enhancing their bioactivity (Bisht et al., 2010), (Dineshkumar & Parthiban, 2022).
Mechanism of Action
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is a liver-targeted prodrug. It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug. This active drug selectively inhibits PCSK9 protein synthesis, which is relevant for lipid metabolism and cholesterol regulation .
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5/c1-25-17-5-4-14(18(26-2)19(17)27-3)20(24)23-10-7-13(8-11-23)28-16-6-9-22-12-15(16)21/h4-6,9,12-13H,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCIOWJHHETDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
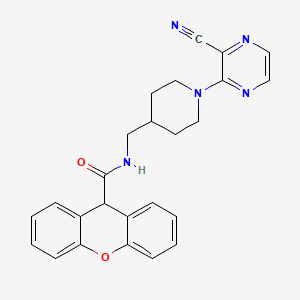
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea](/img/structure/B2750364.png)
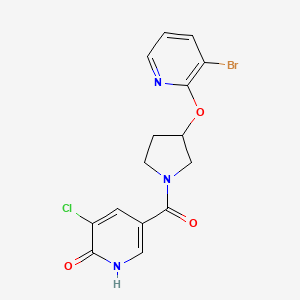
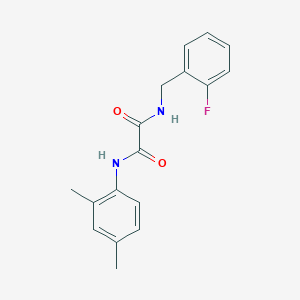
![1-[2-(Prop-2-enoylamino)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B2750370.png)
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2750371.png)




![2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B2750378.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2750382.png)
